2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a nitro group, a propyl chain, and a pyridine ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Addition of the Propyl Chain: The propyl chain is introduced via alkylation, typically using a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products
Reduction: 2-Amino-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Coupling: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
4-Nitropyridine: Contains a nitro group attached to a pyridine ring.
1,2,4-Oxadiazole Derivatives: Various compounds with the oxadiazole ring structure.
Uniqueness
2-Nitro-N-propyl-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-propyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-8-17-12-7-6-11(10-14(12)21(22)23)16-19-15(20-24-16)13-5-3-4-9-18-13/h3-7,9-10,17H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOFOOIJVSWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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